4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and is substituted with a phenyl group and a 4-methylphenylcarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of 4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of boron-containing drugs and diagnostic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling. The boron atom interacts with the palladium catalyst, enabling the transmetalation step, which is crucial for the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{3-[(4-methylphenyl)carbonyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 4-methylphenylcarbonyl group enhances its utility in synthesizing complex organic molecules, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-methylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO3/c1-14-9-11-15(12-10-14)18(22)16-7-6-8-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVIFWOIMVJSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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